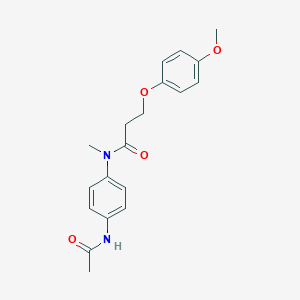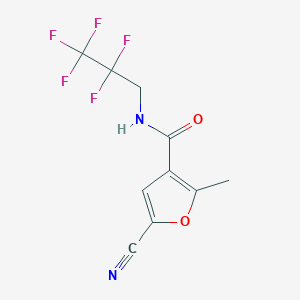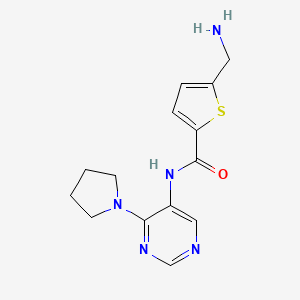![molecular formula C14H14N4O2S B7435372 7-(2-Pyridin-2-ylsulfanylacetyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7435372.png)
7-(2-Pyridin-2-ylsulfanylacetyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Pyridin-2-ylsulfanylacetyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 7-(2-Pyridin-2-ylsulfanylacetyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting enzymes and modulating signaling pathways.
Biochemical and Physiological Effects:
7-(2-Pyridin-2-ylsulfanylacetyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one has been shown to have various biochemical and physiological effects. For instance, it has been found to inhibit the growth of cancer cells, fungi, and bacteria. It has also been shown to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Moreover, it has been found to modulate signaling pathways involved in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
7-(2-Pyridin-2-ylsulfanylacetyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using different methods. Another advantage is that it has shown promising results in various biological assays. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its biological activity. Another limitation is that its efficacy and safety in vivo have not been fully evaluated.
Zukünftige Richtungen
There are several future directions for the research on 7-(2-Pyridin-2-ylsulfanylacetyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one. One direction is to further investigate its mechanism of action and optimize its biological activity. Another direction is to evaluate its efficacy and safety in vivo using animal models. Moreover, it would be interesting to explore its potential applications in other fields such as materials science and catalysis. Finally, it would be beneficial to investigate its structure-activity relationships and design new analogs with improved properties.
Synthesemethoden
The synthesis of 7-(2-Pyridin-2-ylsulfanylacetyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one has been achieved using different methods, such as a one-pot reaction of 2-mercaptopyridine, ethyl acetoacetate, and guanidine carbonate in ethanol, and a three-step reaction involving the condensation of 2-mercaptopyridine with ethyl acetoacetate, followed by the cyclization with guanidine carbonate, and finally the acylation with chloroacetyl chloride in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
7-(2-Pyridin-2-ylsulfanylacetyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been evaluated for its anticancer, antifungal, and antibacterial activities. In biochemistry, it has been studied for its ability to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. In pharmacology, it has been investigated for its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
7-(2-pyridin-2-ylsulfanylacetyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-13(8-21-12-3-1-2-5-15-12)18-6-4-10-11(7-18)16-9-17-14(10)20/h1-3,5,9H,4,6-8H2,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPQWZBGUMSZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)NC=N2)C(=O)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Pyridin-2-ylsulfanylacetyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[2-Cyano-4-fluoro-5-(trifluoromethyl)phenyl]piperidin-3-yl]acetamide](/img/structure/B7435299.png)
![2,2,2-trifluoro-N-[2-methyl-1-oxo-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-2-yl]acetamide](/img/structure/B7435305.png)
![2-[6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl(methyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B7435318.png)


![tert-butyl N-[[4-[(1R,2R)-2-tert-butylcyclopropyl]-2-methylpyrazol-3-yl]methyl]carbamate](/img/structure/B7435342.png)
![4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine](/img/structure/B7435347.png)
![Methyl 2-[4-(triazol-1-yl)piperidin-1-yl]pyrimidine-4-carboxylate](/img/structure/B7435350.png)
![3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine](/img/structure/B7435364.png)



![6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide](/img/structure/B7435395.png)
![5-bromo-N-[4-(ethylsulfonylmethyl)phenyl]-6-methylpyrimidin-4-amine](/img/structure/B7435398.png)